15(R)-15-méthyl Prostaglandine F2alpha ester méthylique

Vue d'ensemble

Description

15®-15-methyl Prostaglandin F2alpha methyl ester is a synthetic analog of the naturally occurring prostaglandin F2alpha. Prostaglandins are lipid compounds that perform hormone-like functions in the body, playing crucial roles in various physiological processes such as inflammation, smooth muscle function, and the regulation of the reproductive system . This specific compound is designed to mimic the effects of prostaglandin F2alpha with enhanced stability and potency.

Applications De Recherche Scientifique

15®-15-methyl Prostaglandin F2alpha methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.

Biology: Investigated for its role in cellular signaling and regulation of physiological processes.

Medicine: Explored for its potential therapeutic effects, particularly in reproductive health and inflammation.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

Mécanisme D'action

Target of Action

The primary target of 15®-15-methyl Prostaglandin F2alpha methyl ester is the prostaglandin F2α receptor . This receptor is a part of the prostaglandin family, which are lipids that have a hormone-like function throughout the body . The action of prostaglandin F2α is dependent on the number of receptors on the corpus luteum membrane .

Mode of Action

15®-15-methyl Prostaglandin F2alpha methyl ester interacts with its target by binding to the prostaglandin F2α receptor . It is released in response to an increase in oxytocin levels in the uterus and stimulates both luteolytic activity and the release of oxytocin . This interaction facilitates the degradation of the corpus luteum .

Biochemical Pathways

The compound affects the prostaglandin pathway, which is involved in various physiological processes. The binding of 15®-15-methyl Prostaglandin F2alpha methyl ester to the prostaglandin F2α receptor triggers a cascade of events that lead to the luteolytic activity and the release of oxytocin . This process is part of a positive feedback loop that facilitates the degradation of the corpus luteum .

Pharmacokinetics

It’s worth noting that the related compound, prostaglandin f2α, has an elimination half-life of 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma

Result of Action

The molecular and cellular effects of the compound’s action involve the stimulation of luteolytic activity and the release of oxytocin . This leads to the degradation of the corpus luteum . In the context of pregnancy, prostaglandin F2α is used to sustain contracture and provoke myometrial ischemia to accelerate labor and prevent significant blood loss .

Action Environment

It’s worth noting that the action of prostaglandin f2α is dependent on the number of receptors on the corpus luteum membrane , which could potentially be influenced by various environmental factors

Analyse Biochimique

Biochemical Properties

The 15®-15-methyl Prostaglandin F2alpha methyl ester interacts with various enzymes, proteins, and other biomolecules. It is the C-15 epimer of the naturally occurring mammalian autacoid PGF2α . It only has 25% of the potency of PGF2α in hamster antifertility studies, which might be due to reduced affinity for FP receptors .

Cellular Effects

The effects of 15®-15-methyl Prostaglandin F2alpha methyl ester on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 15®-15-methyl Prostaglandin F2alpha methyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 15®-15-methyl Prostaglandin F2alpha methyl ester may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 15®-15-methyl Prostaglandin F2alpha methyl ester vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

15®-15-methyl Prostaglandin F2alpha methyl ester is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 15®-15-methyl Prostaglandin F2alpha methyl ester within cells and tissues are significant . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 15®-15-methyl Prostaglandin F2alpha methyl ester and any effects on its activity or function are important . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 15®-15-methyl Prostaglandin F2alpha methyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic total synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and yield . Key steps include:

Baeyer–Villiger monooxygenase (BVMO)-catalyzed oxidation: This step introduces the necessary oxygen functionalities with high enantioselectivity.

Ketoreductase (KRED)-catalyzed reduction: This step ensures the correct stereochemistry at critical positions.

Copper (II)-catalyzed regioselective p-phenylbenzoylation: This step protects specific hydroxyl groups to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of biocatalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 15®-15-methyl Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Such as Baeyer–Villiger monooxygenase for selective oxidation.

Reducing agents: Such as ketoreductase for stereoselective reduction.

Protecting groups: Such as p-phenylbenzoyl chloride for regioselective protection.

Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of the original compound, which can be further modified for specific applications .

Comparaison Avec Des Composés Similaires

Prostaglandin F2alpha (PGF2alpha): The naturally occurring counterpart with similar biological functions but lower stability.

Carboprost: A synthetic analog used clinically to treat postpartum hemorrhage.

Latanoprost: Another synthetic analog used primarily in the treatment of glaucoma.

Uniqueness: 15®-15-methyl Prostaglandin F2alpha methyl ester is unique due to its enhanced stability and potency compared to its natural counterpart. Its specific stereochemistry and functional group modifications provide improved receptor binding affinity and selectivity, making it a valuable tool in both research and clinical settings .

Activité Biologique

Overview

15(R)-15-methyl Prostaglandin F2alpha methyl ester is a synthetic analog of the naturally occurring prostaglandin F2alpha (PGF2α). Prostaglandins are bioactive lipid compounds that play critical roles in various physiological processes, including inflammation, smooth muscle contraction, and reproductive functions. This compound is particularly notable for its application in reproductive health and its potential therapeutic effects in managing conditions such as postpartum hemorrhage and abortion.

Target Receptors

The primary target of 15(R)-15-methyl Prostaglandin F2alpha methyl ester is the prostaglandin F2α receptor (FP receptor). Upon binding to this receptor, the compound initiates a cascade of intracellular signaling pathways that lead to various biological effects.

Biochemical Pathways

The interaction with FP receptors triggers luteolytic activity and stimulates the release of oxytocin, which is crucial for uterine contractions during labor and delivery. The compound influences several biochemical pathways, including:

- Cell signaling : Modulates pathways involved in inflammation and smooth muscle contraction.

- Gene expression : Alters transcriptional activity related to reproductive functions.

- Metabolic effects : Influences cellular metabolism, particularly in uterine tissues.

Pharmacokinetics

The pharmacokinetic profile of 15(R)-15-methyl Prostaglandin F2alpha methyl ester indicates a relatively short half-life similar to that of PGF2α, which is approximately 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma. This rapid metabolism necessitates careful consideration of dosing regimens in clinical applications.

Table 1: Summary of Biological Effects

Case Studies

-

Clinical Efficacy in Abortion

A study involving 15 pregnant women administered a vaginal suppository containing 3 mg of 15(S)-15-methyl Prostaglandin F2alpha methyl ester reported a 73% abortion rate within the first trimester. However, side effects were significant, with many patients experiencing gastrointestinal disturbances and changes in blood pressure . -

Postpartum Hemorrhage Management

In a comparative study between methylergonovine and 15-methyl PGF2α for managing postpartum hemorrhage, the latter demonstrated a statistically significant reduction in blood loss at four hours post-delivery compared to methylergonovine. The study concluded that 15-methyl PGF2α is more efficacious for controlling blood loss during the third stage of labor .

Research Findings

Recent investigations into the biological activity of 15(R)-15-methyl Prostaglandin F2alpha methyl ester have highlighted its potential beyond reproductive health:

- Anti-inflammatory Properties : Some studies suggest that prostaglandins may exert anti-inflammatory effects through modulation of immune responses. For instance, interactions with NF-kB pathways have been observed .

- Marine Biology Applications : Research has also explored the occurrence and role of prostaglandins in marine organisms, indicating potential ecological functions that warrant further investigation .

Propriétés

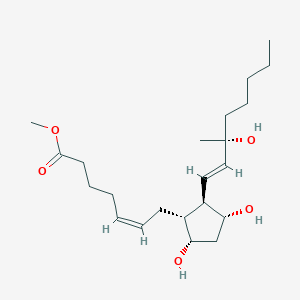

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-IFMFXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.